Methyl 9-cyclopropylnonanoate
Description
Methyl 9-cyclopropylnonanoate is a methyl ester derivative of a nonanoic acid backbone with a cyclopropyl substituent at the ninth carbon position. It has garnered attention in pharmacological research due to its multi-target activity in metabolic pathways, particularly in type 2 diabetes. Evidence from walnut kernel studies highlights its role in targeting PTGS2 (cyclooxygenase-2), MAOB (monoamine oxidase B), and NCOA2 (nuclear receptor coactivator 2), among others . Its AlogP value of 4.22 suggests moderate lipophilicity, balancing bioavailability and membrane permeability .
Properties
CAS No. |
10152-60-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C13H24O2/c1-15-13(14)9-7-5-3-2-4-6-8-12-10-11-12/h12H,2-11H2,1H3 |
InChI Key |
BWTASFYKDVYYKM-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCC1CC1 |
Canonical SMILES |
COC(=O)CCCCCCCCC1CC1 |
Synonyms |
Cyclopropanenonanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| Methyl 9-cyclopropylnonanoate | C₁₃H₂₂O₂ | 210.31 | Cyclopropyl at C9 |
| Methyl 9-(2-propylphenyl)nonanoate | C₁₉H₃₀O₂ | 290.40 | 2-Propylphenyl at C9 |
| 3-Hydroxy-1-methylpropyl nonanoate | C₁₃H₂₆O₃ | 230.34 | 3-Hydroxy-1-methylpropyl |
- Cyclopropyl vs. The latter’s aromatic structure increases molecular weight and lipophilicity (XLogP3 = 6.4 vs. 4.22 for the cyclopropyl analog) .
- Hydroxyl Group Impact: 3-Hydroxy-1-methylpropyl nonanoate contains a polar hydroxyl group, reducing logP compared to non-polar substituents and influencing solubility .
Physicochemical Properties
- Lipophilicity: Methyl 9-(2-propylphenyl)nonanoate’s higher logP (6.4) suggests greater membrane permeability but lower aqueous solubility than this compound.
- Hydrogen Bonding: The hydroxyl group in 3-Hydroxy-1-methylpropyl nonanoate enhances hydrogen-bonding capacity, likely improving solubility in polar solvents .
Q & A
Basic Research Question
- PPE : Nitrile gloves, chemical-resistant aprons, and EN 166-certified goggles.
- Ventilation : Use fume hoods for aerosol-prone steps (e.g., sonication).
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Note: No occupational exposure limits are established, but treat as a potential irritant .
What computational approaches validate interactions between this compound and targets like PTGS2?
Advanced Research Question
- Molecular docking (AutoDock Vina) to predict binding poses in PTGS2’s catalytic pocket.
- Molecular dynamics simulations (GROMACS) to assess complex stability.
- Compare results with co-crystallized ligands (e.g., celecoxib) to identify competitive binding .
How to determine missing physicochemical properties (e.g., logP, water solubility) experimentally?
Basic Research Question
- logP : Use shake-flask method with octanol/water partitioning and HPLC quantification.
- Water solubility : Perform saturation solubility assays at physiological pH (7.4) with UV-Vis spectroscopy.
- Melting point : Differential scanning calorimetry (DSC) with controlled heating rates .
How to integrate multi-omics data to study this compound’s systemic effects?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
